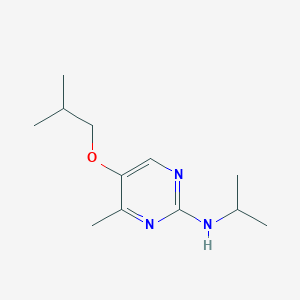
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Alkylation: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Ether Formation: The 2-methylpropoxy group is introduced via an etherification reaction, typically using an alcohol and a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, often involving:
High-pressure reactors: for condensation reactions.
Automated alkylation systems: to ensure precise control over reaction parameters.
Distillation units: for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine compounds.
Scientific Research Applications
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, isopropyl, and 2-methylpropoxy groups makes it a versatile compound for various applications.
Properties
CAS No. |
90996-47-7 |
|---|---|
Molecular Formula |
C12H21N3O |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-methyl-5-(2-methylpropoxy)-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C12H21N3O/c1-8(2)7-16-11-6-13-12(14-9(3)4)15-10(11)5/h6,8-9H,7H2,1-5H3,(H,13,14,15) |
InChI Key |
NRJOZSPPAZYCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1OCC(C)C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















